molecular formula C17H22BrF3N2O3 B8241393 tert-Butyl 4-(4-bromo-2-(trifluoromethoxy)benzyl)piperazine-1-carboxylate

tert-Butyl 4-(4-bromo-2-(trifluoromethoxy)benzyl)piperazine-1-carboxylate

Cat. No.: B8241393
M. Wt: 439.3 g/mol
InChI Key: MJSGYHJVFBZMHV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-bromo-2-(trifluoromethoxy)benzyl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a trifluoromethoxy group attached to a benzyl piperazine core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-bromo-2-(trifluoromethoxy)benzyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-(trifluoromethoxy)benzyl chloride with piperazine in the presence of a base, followed by the protection of the piperazine nitrogen with a tert-butyl carbamate group. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-bromo-2-(trifluoromethoxy)benzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(4-bromo-2-(trifluoromethoxy)benzyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It can serve as a lead compound for the development of new drugs targeting specific receptors or enzymes. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-bromo-2-(trifluoromethoxy)benzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 4-(4-bromo-2-(trifluoromethoxy)benzyl)piperazine-1-carboxylate is unique due to the presence of the trifluoromethoxy group. This group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in drug development and material science .

Properties

IUPAC Name

tert-butyl 4-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrF3N2O3/c1-16(2,3)26-15(24)23-8-6-22(7-9-23)11-12-4-5-13(18)10-14(12)25-17(19,20)21/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSGYHJVFBZMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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